molecular formula C9H8BrIO2 B2918814 5-Bromo-2-ethoxy-3-iodobenzaldehyde CAS No. 708272-90-6

5-Bromo-2-ethoxy-3-iodobenzaldehyde

Cat. No. B2918814
CAS RN: 708272-90-6
M. Wt: 354.969
InChI Key: BRFGNKRACUTEOV-UHFFFAOYSA-N
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Description

5-Bromo-2-ethoxy-3-iodobenzaldehyde is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a derivative of benzaldehyde and is commonly used in various research applications.

Scientific Research Applications

Trace Metal Ion Detection in Environmental Samples

A study demonstrates the synthesis of Bis(5-bromo-2-hydroxybenzaldehyde)-1,2-propanediimine, derived from a related compound, for preconcentration and detection of trace amounts of copper(II) ions in water samples. This application is crucial for environmental monitoring and pollution control. The modified octadecyl silica disks used in this process show a high capacity for copper ions, highlighting the potential of such compounds in environmental analysis and remediation efforts (Fathi & Yaftian, 2009).

Synthesis of Novel Chelating Ligands

In the realm of organic synthesis, the modification and functionalization of 5-bromo-2-ethoxy-3-iodobenzaldehyde and its analogs have led to the development of novel chelating ligands. An example includes the creation of bidentate and tridentate 6-bromoquinoline derivatives through a Friedländer condensation approach. These derivatives have potential applications in coordination chemistry and catalysis, showcasing the versatility of halogenated benzaldehydes in synthetic chemistry (Hu, Zhang, & Thummel, 2003).

Advancements in Organic Chemistry

Further research into halogenated aromatic aldehydes, including compounds like 5-Bromo-2-ethoxy-3-iodobenzaldehyde, has revealed their utility in various organic reactions. These compounds serve as key intermediates in the synthesis of complex organic molecules, demonstrating their importance in the field of organic chemistry and material science. For instance, the palladium-catalyzed synthesis of 1-aryl-1H-indazoles from 2-bromobenzaldehydes illustrates the critical role these substances play in the development of pharmacologically active compounds and materials with unique properties (Cho et al., 2004).

Safety and Hazards

  • Safety Data Sheet :

properties

IUPAC Name

5-bromo-2-ethoxy-3-iodobenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrIO2/c1-2-13-9-6(5-12)3-7(10)4-8(9)11/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRFGNKRACUTEOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1I)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-2-ethoxy-3-iodobenzaldehyde

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